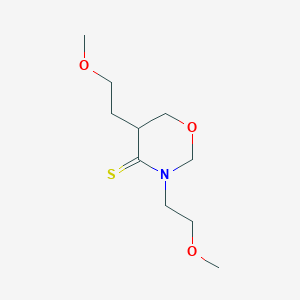
3,5-Bis(2-methoxyethyl)-1,3-oxazinane-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(2-methoxyethyl)-1,3-oxazinane-4-thione: is an organic compound that belongs to the class of oxazinanes. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of the thione group (a sulfur atom double-bonded to a carbon atom) adds unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(2-methoxyethyl)-1,3-oxazinane-4-thione typically involves the reaction of 2-methoxyethanol with a suitable oxazinane precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxazinane ring. The thione group is introduced through the reaction with a sulfur-containing reagent like carbon disulfide or thiourea.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thione group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding oxazinane with a thiol group.
Substitution: The methoxyethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazinanes depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: 3,5-Bis(2-methoxyethyl)-1,3-oxazinane-4-thione is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 3,5-Bis(2-methoxyethyl)-1,3-oxazinane-4-thione involves its interaction with specific molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The methoxyethyl groups may enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparaison Avec Des Composés Similaires
3,5-Bis(2-hydroxyethyl)-1,3-oxazinane-4-thione: Similar structure but with hydroxyethyl groups instead of methoxyethyl groups.
3,5-Bis(2-ethoxyethyl)-1,3-oxazinane-4-thione: Similar structure but with ethoxyethyl groups instead of methoxyethyl groups.
Uniqueness: 3,5-Bis(2-methoxyethyl)-1,3-oxazinane-4-thione is unique due to the presence of methoxyethyl groups, which provide distinct chemical properties such as increased solubility and reactivity compared to its analogs. The thione group also imparts unique reactivity, making it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
925941-45-3 |
|---|---|
Formule moléculaire |
C10H19NO3S |
Poids moléculaire |
233.33 g/mol |
Nom IUPAC |
3,5-bis(2-methoxyethyl)-1,3-oxazinane-4-thione |
InChI |
InChI=1S/C10H19NO3S/c1-12-5-3-9-7-14-8-11(10(9)15)4-6-13-2/h9H,3-8H2,1-2H3 |
Clé InChI |
WLLYHZWNGKCABT-UHFFFAOYSA-N |
SMILES canonique |
COCCC1COCN(C1=S)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,10-dione](/img/structure/B14162455.png)
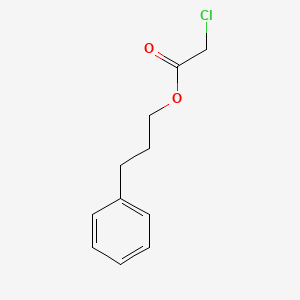
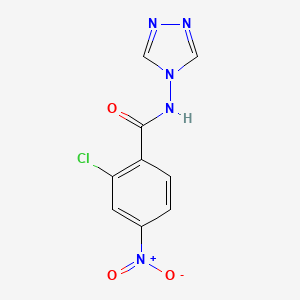
![(6E)-6-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14162467.png)
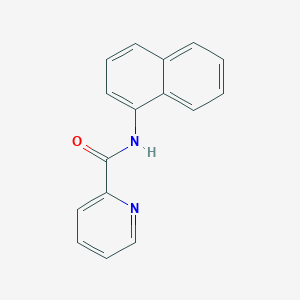
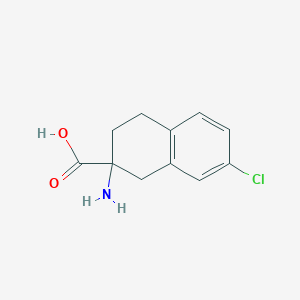
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)



![methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14162510.png)

![2,2-dimethoxyethyl-[7-methyl-2-(methylthio)-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-yl]amine](/img/structure/B14162525.png)
![1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione](/img/structure/B14162545.png)
